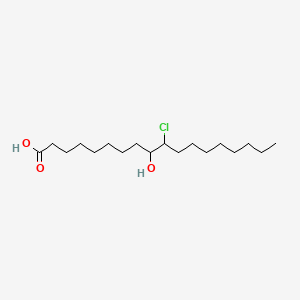
10-Chloro-9-hydroxystearic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-9-hydroxystearic acid is a chlorinated derivative of hydroxystearic acid. It is a fatty acid with the molecular formula C18H35ClO3. This compound is known for its unique structural properties, which include a hydroxyl group at the 9th position and a chlorine atom at the 10th position of the stearic acid chain. These modifications impart distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-chloro-9-hydroxystearic acid typically involves the chlorination of 9-hydroxystearic acid. This can be achieved through the reaction of 9-hydroxystearic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Chloro-9-hydroxystearic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 10-chloro-9-ketostearic acid or 10-chloro-9-carboxystearic acid.
Reduction: 9-hydroxystearic acid or stearic acid.
Substitution: 10-azido-9-hydroxystearic acid or 10-methoxy-9-hydroxystearic acid.
Wissenschaftliche Forschungsanwendungen
10-Chloro-9-hydroxystearic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a signaling molecule.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 10-chloro-9-hydroxystearic acid involves its interaction with cellular targets and pathways. The hydroxyl group at the 9th position allows the molecule to form hydrogen bonds with specific proteins and enzymes, potentially modulating their activity. The chlorine atom at the 10th position can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within cells .
Vergleich Mit ähnlichen Verbindungen
9-Hydroxystearic Acid: Lacks the chlorine atom at the 10th position, resulting in different chemical and biological properties.
10-Hydroxystearic Acid: Lacks the hydroxyl group at the 9th position, leading to variations in reactivity and applications.
10-Chlorostearic Acid: Lacks the hydroxyl group at the 9th position, affecting its solubility and interaction with biological targets.
Uniqueness: 10-Chloro-9-hydroxystearic acid is unique due to the presence of both a hydroxyl group and a chlorine atom on the stearic acid chain. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological systems in distinct ways compared to its analogs .
Eigenschaften
CAS-Nummer |
2632-62-4 |
|---|---|
Molekularformel |
C18H35ClO3 |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
10-chloro-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H35ClO3/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22) |
InChI-Schlüssel |
JNXUGCXVWKKTJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


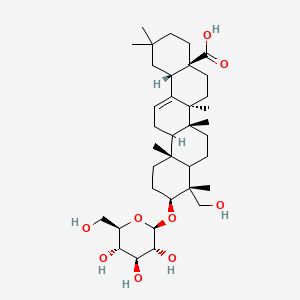
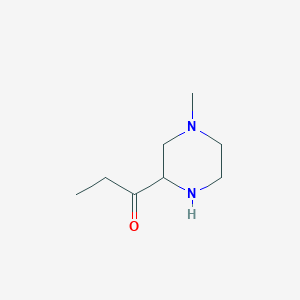
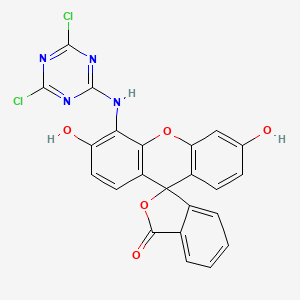
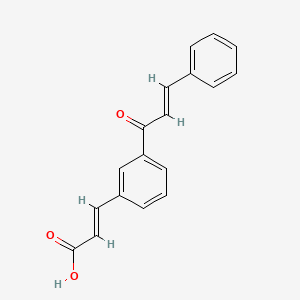
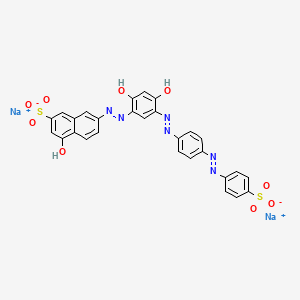
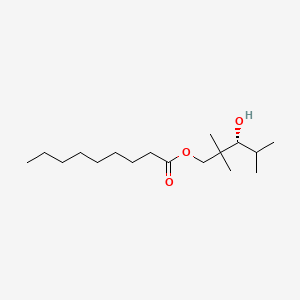
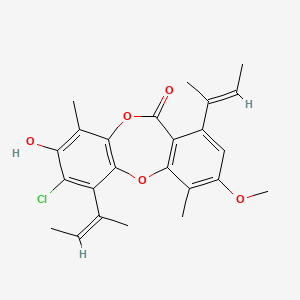
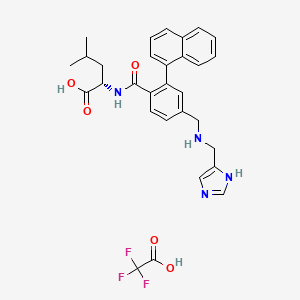

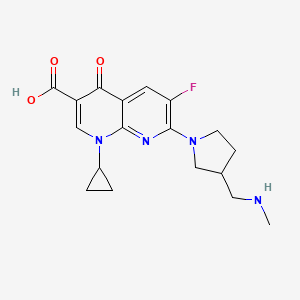
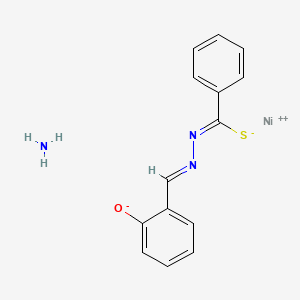
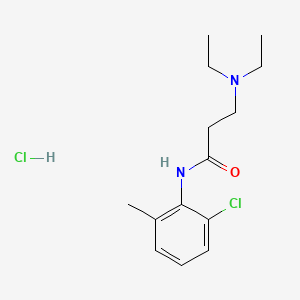

![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
